

In-Depth Technical Guide: Binding Affinity and Kinetics of XB002

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of XB002, an antibody-drug conjugate (ADC) targeting Tissue Factor (TF). Due to the lack of publicly available information on a compound designated "ABT-002," this document focuses on XB002 as a representative example of a therapeutic antibody with well-characterized binding properties.

Executive Summary

XB002 is an antibody-drug conjugate that demonstrates high-affinity binding to its target, Tissue Factor (TF). The parental monoclonal antibody, 25A3, has been shown to bind to both human and cynomolgus monkey TF with nanomolar affinity. This high affinity is crucial for the selective delivery of its cytotoxic payload to TF-expressing tumor cells. This guide details the quantitative binding characteristics of XB002's antibody component and the experimental methodologies used for their determination.

Quantitative Binding Data

The binding affinity of the anti-TF monoclonal antibody component of XB002 (clone 25A3) has been determined using surface plasmon resonance (SPR). The key binding parameters are summarized in the table below.



Target Species	KD (nmol/L)	Standard Deviation (nmol/L)
Human TF	0.86	0.03
Cynomolgus Monkey TF	0.65	0.02

Table 1: Equilibrium Dissociation Constants (KD) for 25A3 Binding to Tissue Factor.[1]

Experimental Protocols

The following sections describe the methodologies employed to characterize the binding of the anti-TF antibody component of XB002.

Surface Plasmon Resonance (SPR) for Binding Kinetics

The binding kinetics and affinity of the 25A3 antibody to human and cynomolgus monkey TF were determined using a Biacore X100 instrument.[1]

3.1.1 Immobilization of the Ligand

An anti-human IgG (Fc) antibody was immobilized on a CM5 sensor chip using a standard amine coupling kit.[1] This allows for the capture of the 25A3 antibody.

3.1.2 Kinetic Analysis

- The 25A3 antibody was captured on the sensor chip surface via the immobilized anti-human IgG (Fc).
- A five-point titration of the extracellular domain of either human or cynomolgus monkey TF was injected in triplicate over the captured antibody.
- The association and dissociation phases were monitored in real-time.
- The kinetic data were analyzed and fitted globally using a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (KD).[1]

Cell-Based Antibody Binding Assays using FACS

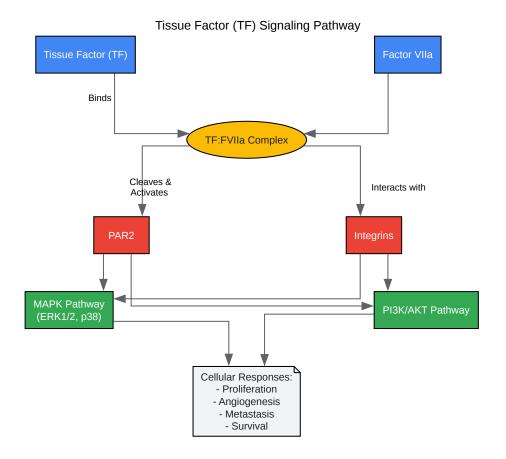


Flow cytometry was used to assess the binding of the 25A3 antibody to cells expressing TF on their surface.

- Human HCT-116, A431, and rhesus monkey RF/6A cells (approximately 1.2 x 105) were used.
- Cells were incubated for 2 hours on ice with a 12-point 1:3 dilution series of the 25A3 antibody, starting at a concentration of 100 or 250 nmol/L.
- After two washes, the cells were incubated for 30 minutes on ice with a PE-conjugated F(ab')2 fragment of goat anti-human IgG, Fc-gamma fragment specific antibody.
- Following two additional washes, dead cells were stained with TO-PRO-3 lodide.
- Samples were analyzed on a CytoFLEX flow cytometer to quantify the binding of 25A3 to the cell surface.[1]

Mandatory Visualizations Signaling Pathway





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Caption: Tissue Factor (TF) Signaling Pathway.

Experimental Workflow



Biacore Experimental Workflow for XB002 (25A3) Kinetic Analysis

Chip Preparation Immobilize Anti-Human IgG (Fc) on CM5 Chip via Amine Coupling Kinetic Analysis Capture 25A3 Antibody Inject Titration of TF (Analyte) Monitor Association & Dissociation Fit Data to 1:1 Langmuir Model Output Determine KD

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Caption: Biacore Experimental Workflow.

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References

- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
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